2-amino-4-[(1R)-1-[[(6R)-6-[(5-chloro-2-methoxyphenyl)methyl]-7-oxo-3-(phenoxyamino)-5,6-dihydro-2H-1,4-diazepine-1-carbonyl]amino]propyl]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of compound 7f involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic route and reaction conditions are described in patent WO2011078413 . Industrial production methods for compound 7f would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Compound 7f undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound 7f has a wide range of scientific research applications:
Mechanism of Action
Compound 7f exerts its effects by inhibiting chymase 1, a serine protease involved in the conversion of angiotensin I to angiotensin II, activation of transforming growth factor-beta 1, and interleukin-1 beta . By inhibiting chymase 1, compound 7f can modulate these pathways and reduce inflammation and fibrosis .
Comparison with Similar Compounds
Compound 7f is unique in its structure and mechanism of action compared to other chymase inhibitors. Similar compounds include:
JNJ-10311795: Another chymase inhibitor with a different chemical structure and mechanism of action.
TY-51469: A chymase inhibitor with distinct pharmacological properties.
These compounds share the common goal of inhibiting chymase but differ in their chemical structures and specific mechanisms of action.
Properties
Molecular Formula |
C30H32ClN5O6 |
---|---|
Molecular Weight |
594.1 g/mol |
IUPAC Name |
2-amino-4-[(1R)-1-[[(6R)-6-[(5-chloro-2-methoxyphenyl)methyl]-7-oxo-3-(phenoxyamino)-5,6-dihydro-2H-1,4-diazepine-1-carbonyl]amino]propyl]benzoic acid |
InChI |
InChI=1S/C30H32ClN5O6/c1-3-25(18-9-11-23(29(38)39)24(32)15-18)34-30(40)36-17-27(35-42-22-7-5-4-6-8-22)33-16-20(28(36)37)13-19-14-21(31)10-12-26(19)41-2/h4-12,14-15,20,25H,3,13,16-17,32H2,1-2H3,(H,33,35)(H,34,40)(H,38,39)/t20-,25-/m1/s1 |
InChI Key |
LHASZEBEQGPCFM-CJFMBICVSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)C(=O)O)N)NC(=O)N2CC(=NC[C@H](C2=O)CC3=C(C=CC(=C3)Cl)OC)NOC4=CC=CC=C4 |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C(=O)O)N)NC(=O)N2CC(=NCC(C2=O)CC3=C(C=CC(=C3)Cl)OC)NOC4=CC=CC=C4 |
Origin of Product |
United States |
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